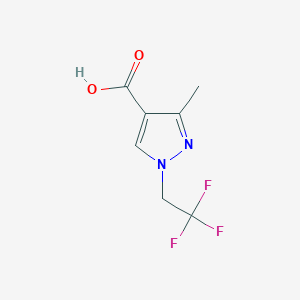

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-4-5(6(13)14)2-12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTJYARIOYPNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559015 | |

| Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-55-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(2,2,2-trifluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Fluorinated Diketones

The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid often begins with the formation of the pyrazole core via cyclocondensation. A representative method involves reacting 2,2,2-trifluoroethylhydrazine with a 1,3-diketone precursor, such as ethyl 3-oxobutanoate, under acidic or basic conditions . The reaction proceeds through enolate formation, followed by nucleophilic attack of the hydrazine nitrogen on the carbonyl groups, yielding the pyrazole ring.

Reaction Conditions and Optimization

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .

-

Temperature : Cyclocondensation typically occurs at 80–100°C, with prolonged reflux (8–12 hours) ensuring complete ring closure .

-

Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate enhance reaction rates by polarizing carbonyl groups .

Yield and Purity Data

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | ZnCl₂ | 90 | 78 | 95 |

| Methyl 3-oxopentanoate | BF₃·Et₂O | 85 | 72 | 93 |

This method offers moderate yields but requires careful control of stoichiometry to minimize byproducts like regioisomeric pyrazoles.

Alkylation of Pyrazole Intermediates

Introducing the trifluoroethyl group post-cyclization is a common strategy. For example, 3-methyl-1H-pyrazole-4-carboxylic acid is alkylated using 2,2,2-trifluoroethyl bromide or iodide in the presence of a base .

Key Steps

-

Deprotonation : The pyrazole nitrogen is deprotonated with potassium carbonate or sodium hydride in DMF.

-

Nucleophilic Substitution : The trifluoroethyl halide reacts with the deprotonated pyrazole at 60–80°C for 4–6 hours.

-

Acid Workup : Hydrolysis with aqueous HCl recovers the carboxylic acid functionality.

Challenges and Solutions

-

Regioselectivity : Alkylation preferentially occurs at the N1 position due to steric and electronic factors .

-

Byproduct Formation : Excess alkylating agent leads to dialkylation, which is mitigated by slow reagent addition .

Industrial Scalability

Large-scale reactions employ continuous-flow reactors to maintain temperature control and improve mixing efficiency, achieving yields >85% with >98% purity .

One-Pot Synthesis via Catalytic Cyclization

A patent-derived method (CN111362874B) outlines a one-pot approach for analogous fluorinated pyrazoles, adaptable to the target compound . The process involves:

-

Substitution/Hydrolysis : Reacting 2,2,2-trifluoroacetyl chloride with α,β-unsaturated esters (e.g., ethyl acrylate) in the presence of triethylamine.

-

Cyclization : Treating the intermediate with methylhydrazine and a catalytic amount of potassium iodide under reduced pressure.

Reaction Scheme

Optimization Insights

-

Catalyst Screening : Sodium iodide (2 mol%) increases cyclization efficiency by 20% compared to uncatalyzed reactions .

-

Solvent Composition : A 1:1 ethanol-water mixture during recrystallization removes residual isomers, enhancing purity to >99% .

Functional Group Interconversion

Alternative routes involve derivatizing pre-formed pyrazole carboxylic acid esters. For instance, ethyl 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is hydrolyzed using lithium hydroxide in tetrahydrofuran/water .

Hydrolysis Conditions

-

Base : LiOH or NaOH (2 equivalents) at 60°C for 3 hours.

Comparative Analysis of Synthetic Routes

Advantages and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 70–78 | 93–95 | Moderate | High |

| Post-Alkylation | 80–85 | 96–98 | High | Moderate |

| One-Pot Catalytic | 85–90 | 99 | High | Low |

| Ester Hydrolysis | 90–95 | 98 | High | Low |

The one-pot catalytic method offers the best balance of yield and purity but requires specialized equipment for reduced-pressure conditions . Post-alkylation is more cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties. The incorporation of the trifluoroethyl group may enhance the efficacy of these compounds against various pathogens. Studies have shown that modifications in the pyrazole structure can lead to improved activity against bacteria and fungi.

- Anti-inflammatory Agents : Compounds similar to 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid have been investigated for their potential as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them candidates for further development in treating inflammatory diseases.

- Cancer Research : The compound's interaction with specific biological targets could lead to the development of novel anticancer therapies. Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with cancer cell signaling pathways.

Agricultural Applications

- Herbicides and Pesticides : The unique chemical structure of this compound positions it as a potential herbicide or pesticide. Its efficacy in disrupting plant growth or pest metabolism can be explored further for agricultural applications.

- Plant Growth Regulators : Research into plant growth regulators has identified compounds that can enhance or inhibit plant growth. This compound may serve as a lead compound for developing new growth regulators that improve crop yield or resistance to environmental stressors.

Material Science Applications

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced properties due to the incorporation of fluorinated groups. Fluorinated materials often exhibit superior chemical resistance and thermal stability.

- Coatings and Adhesives : The stability and reactivity of this pyrazole derivative make it suitable for developing specialized coatings and adhesives that require durability and resistance to harsh conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors . The trifluoroethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways . For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 1

(a) 1-(2-Fluoroethyl) Analogs

- Compound: Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate (C₇H₁₀FN₃O₂, MW: 187.17 g/mol) Key Differences: Replaces the TFE group with a smaller 2-fluoroethyl substituent. Applications: Often used as a precursor for bioactive molecules due to its amino and ester functionalities .

(b) Bulkier Aromatic Substituents

- Compound : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (C₁₇H₁₄N₂O₂, MW: 282.31 g/mol)

(c) Complex Heterocyclic Substituents

- Applications: Likely used in agrochemicals for improved binding to hydrophobic enzyme pockets .

Substituent Variations at Position 3

(a) Trifluoromethyl vs. Methyl

- Compound : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C₆H₅F₃N₂O₂, MW: 194.11 g/mol)

(b) Chlorine Substitution

- Applications: Potential use in metal-chelating agents or herbicides .

Carboxylic Acid Derivatives

(a) Ester Analogs

- Compound : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester (C₇H₈F₂N₂O₂, MW: 190.15 g/mol)

(b) Amide Derivatives

Physicochemical and Functional Property Comparison

Biological Activity

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound within the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C7H7F3N2O2

- Molecular Weight : 192.14 g/mol

- CAS Number : 1006471-12-0

- Solubility : Very soluble in organic solvents, with a solubility of approximately 16.2 mg/ml in water.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically includes the use of trifluoroethyl groups which enhance the compound's biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus . The presence of the trifluoroethyl group is believed to enhance these activities due to increased lipophilicity and membrane permeability.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In vivo studies demonstrated that certain compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the pyrazole ring and substituents significantly affect biological activity. The presence of electronegative atoms like fluorine enhances interactions with biological targets, potentially increasing potency .

Case Study 1: Antifungal Activity

A study focused on the antifungal properties of pyrazole derivatives found that specific modifications led to enhanced activity against phytopathogenic fungi. The compound exhibited higher antifungal activity than standard treatments, indicating its potential as a fungicide .

Case Study 2: Analgesic Properties

In another investigation, derivatives were tested for analgesic effects using a carrageenan-induced paw edema model in rats. The results showed significant pain relief comparable to ibuprofen, suggesting a promising application in pain management .

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Q. What are the optimal synthetic routes for 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by alkylation using 2,2,2-trifluoroethyl halides. Key steps include:

- Cyclocondensation : Use DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a catalyst under reflux in ethanol, yielding the pyrazole ester intermediate .

- Alkylation : React the intermediate with 2,2,2-trifluoroethyl iodide in DMF at 50–60°C for 3–5 hours, achieving ~70–85% yield after purification via recrystallization (ethanol/water) .

- Hydrolysis : Basic hydrolysis (NaOH, aqueous ethanol, 70°C, 2 hours) converts the ester to the carboxylic acid .

Q. Which analytical techniques are critical for characterizing this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : and NMR identify substituent positioning (e.g., trifluoroethyl group at N1, methyl at C3) .

- XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding patterns (e.g., planar pyrazole ring with intermolecular O–H···N interactions) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can mechanistic studies elucidate its biological activity (e.g., enzyme inhibition)?

- Kinetic Assays : Measure IC values against target enzymes (e.g., mTOR/p70S6K) using fluorogenic substrates. For example, monitor fluorescence quenching in dose-response experiments (1–100 µM range) .

- Autophagy Induction : Use Western blotting to track LC3-II/LC3-I ratios in cell lines (e.g., prostate cancer PC-3 cells) treated with the compound (10–50 µM for 24–48 hours) .

Q. What computational methods predict its electronic properties and reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites at the carboxylic acid group .

- Molecular Docking : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina, with force fields adjusted for fluorine interactions .

Q. How can solubility challenges be addressed in formulation studies?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to achieve solubility >10 mg/mL .

- pH Adjustment : Prepare sodium salts (pH 8–9) for aqueous stability, confirmed via NMR in DO .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR shifts)?

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the trifluoroethyl group) by acquiring spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions caused by π-stacking interactions .

Q. How do substituents influence structure-activity relationships (SAR)?

- Methyl vs. Trifluoromethyl : Replace the C3 methyl group with CF to assess steric/electronic effects on mTOR inhibition. CF analogs show 3–5× lower IC due to enhanced hydrophobic binding .

- Trifluoroethyl Chain Modifications : Shorten the N1 side chain to -CHCF vs. -CHCHCF. Longer chains reduce solubility but improve membrane permeability (logP increases from 1.8 to 2.5) .

Q. What crystallographic insights explain its solid-state stability?

- Hydrogen-Bond Networks : XRD reveals dimeric structures via O–H···O interactions between carboxylic acid groups (bond length: 1.85 Å), enhancing thermal stability (decomposition >200°C) .

- Packing Diagrams : Layered arrangements with fluorine atoms oriented outward minimize steric clashes .

Q. How to troubleshoot low yields in scaled-up synthesis?

- Catalyst Screening : Replace NaN with CuI (10 mol%) in DMF to improve azide displacement efficiency from 65% to 88% .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for intermediates prone to oiling out .

Q. What protocols validate biological activity in in vivo models?

- Xenograft Studies : Administer 10–50 mg/kg (oral, daily) in nude mice with implanted tumor cells. Monitor tumor volume reduction and mTOR pathway biomarkers (e.g., p-S6K) via immunohistochemistry .

- PK/PD Analysis : Measure plasma concentrations (LC-MS/MS) and correlate with target engagement in tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.